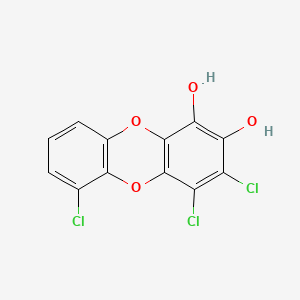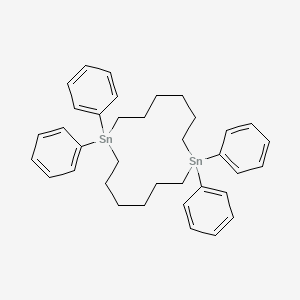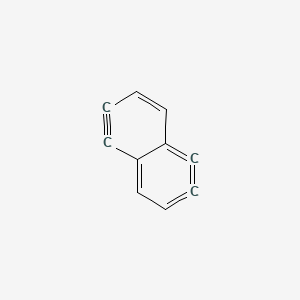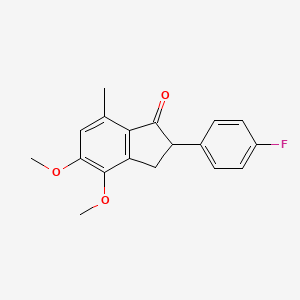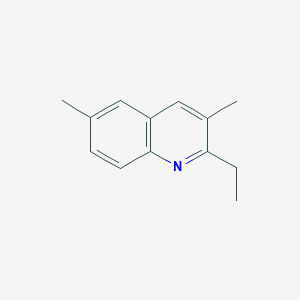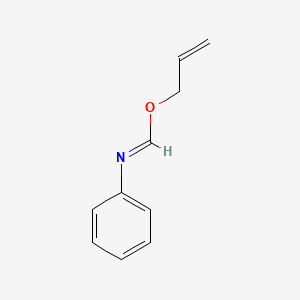
Prop-2-en-1-yl phenylmethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl phenylmethanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a prop-2-en-1-yl group attached to a phenylmethanimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl phenylmethanimidate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenylmethanimidoyl chloride with prop-2-en-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired imidate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and microwave irradiation, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl phenylmethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate to its corresponding amine or other reduced forms.
Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted imidates .
Scientific Research Applications
Prop-2-en-1-yl phenylmethanimidate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of prop-2-en-1-yl phenylmethanimidate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and biochemical pathways .
Comparison with Similar Compounds
Prop-2-en-1-yl phenylmethanimidate can be compared with other similar compounds, such as:
Phenoxy acetamide derivatives: These compounds share structural similarities and have been studied for their pharmacological activities.
Quinoline derivatives: Known for their medicinal properties, these compounds are used in the treatment of various diseases.
Chalcone derivatives: These compounds are known for their anti-inflammatory and antioxidant activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
85021-15-4 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
prop-2-enyl N-phenylmethanimidate |
InChI |
InChI=1S/C10H11NO/c1-2-8-12-9-11-10-6-4-3-5-7-10/h2-7,9H,1,8H2 |
InChI Key |
IOFQEDGJVUGART-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


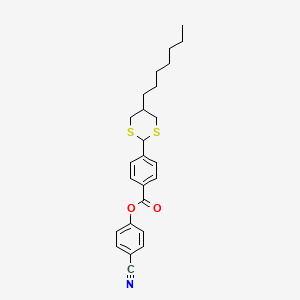
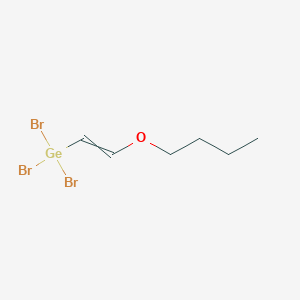


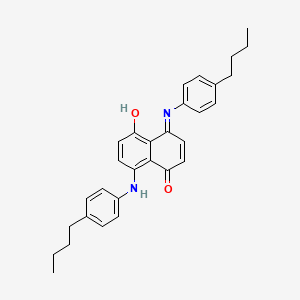
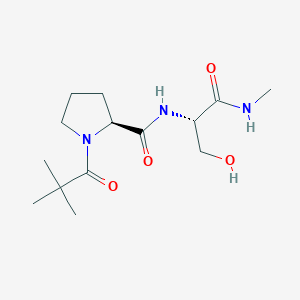
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
